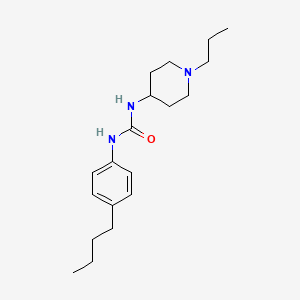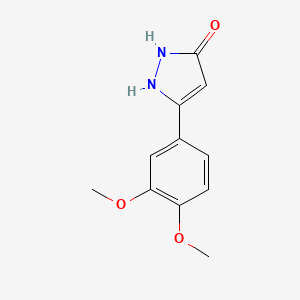![molecular formula C13H21NO2S B5396013 N-[3-(4-isopropylphenyl)propyl]methanesulfonamide](/img/structure/B5396013.png)
N-[3-(4-isopropylphenyl)propyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-isopropylphenyl)propyl]methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and organic solvents. This compound is also known by its trade name, TAK-220.
Mechanism of Action
The mechanism of action of N-[3-(4-isopropylphenyl)propyl]methanesulfonamide involves its binding to the CXCR3 receptor, which prevents the binding of chemokines to the receptor. This, in turn, inhibits the activation of immune cells and reduces inflammation. The compound has also been found to inhibit the migration of cancer cells, which makes it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
N-[3-(4-isopropylphenyl)propyl]methanesulfonamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of autoimmune diseases and inflammation. The compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[3-(4-isopropylphenyl)propyl]methanesulfonamide in lab experiments is its high selectivity for the CXCR3 receptor. This makes it a valuable tool for investigating the role of CXCR3 in various disease conditions. However, one of the limitations of using this compound is its relatively high cost compared to other CXCR3 antagonists.
Future Directions
There are several future directions for the research on N-[3-(4-isopropylphenyl)propyl]methanesulfonamide. One potential area of research is the development of more potent and selective CXCR3 antagonists for use in various disease conditions. Another area of research is the investigation of the role of CXCR3 in cancer metastasis and the potential use of CXCR3 antagonists in cancer therapy. Additionally, the use of N-[3-(4-isopropylphenyl)propyl]methanesulfonamide in combination with other drugs for the treatment of autoimmune diseases and inflammation is an area of interest for future research.
Synthesis Methods
The synthesis of N-[3-(4-isopropylphenyl)propyl]methanesulfonamide involves the reaction between 4-isopropylbenzylamine and methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization to obtain the final compound.
Scientific Research Applications
N-[3-(4-isopropylphenyl)propyl]methanesulfonamide has been extensively studied for its potential applications in various areas of scientific research. It has been found to be a potent and selective antagonist of the chemokine receptor CXCR3, which is involved in the regulation of immune responses. This compound has been used in several studies to investigate the role of CXCR3 in various disease conditions, including autoimmune diseases, cancer, and inflammation.
properties
IUPAC Name |
N-[3-(4-propan-2-ylphenyl)propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-11(2)13-8-6-12(7-9-13)5-4-10-14-17(3,15)16/h6-9,11,14H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOZJBAZVHOGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5395933.png)
![4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide](/img/structure/B5395940.png)

![N-methyl-4-(3-piperidinylmethyl)-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5395949.png)
![4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5395964.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5395969.png)
![N~4~-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5395977.png)
![3-({1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl}oxy)propanenitrile](/img/structure/B5395988.png)
![7-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5395992.png)

![3-[2-(dipropylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5396001.png)
![3-allyl-5-{2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5396009.png)
![4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5396032.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5396034.png)